molecular formula C21H36O2 B015056 Allopregnane-3alpha,20alpha-diol CAS No. 566-58-5

Allopregnane-3alpha,20alpha-diol

Cat. No. B015056
CAS RN: 566-58-5
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-CGVINKDUSA-N
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Description

Allopregnane-3alpha,20alpha-diol (3α-diol) is a naturally occurring steroid hormone that plays an important role in many physiological processes. It is a C21 steroid hormone and is a member of the pregnane family. It is found in many species, including humans, and is involved in a variety of physiological processes. 3α-diol is synthesized primarily in the adrenal cortex, but is also found in other tissues, including the brain, testes, and ovaries. It has various roles in the body, including regulation of the stress response, metabolism, and reproductive function.

Scientific Research Applications

Neurosteroid Modulation in the Brain

Allopregnanolone, a neurosteroid derived from Allopregnane-3alpha,20alpha-diol, is known to exert significant neurobiological effects such as anxiolytic and anticonvulsant activities. This is achieved mainly through its potentiation of the GABA(A) receptor. The biosynthesis of allopregnanolone involves the reduction of 5alpha-dihydroprogesterone, catalyzed by 3alpha-hydroxysteroid dehydrogenases. Studies have shown that certain selective serotonin reuptake inhibitors (SSRIs) can alter the activity of enzymes involved in this conversion, thus affecting allopregnanolone levels in specific brain regions and influencing its neurosteroid production in a region-specific manner (Griffin & Mellon, 1999).

Role in Seizure Susceptibility

Endogenous brain allopregnanolone has been found to play a suppressive role in seizure susceptibility. Studies have revealed that social isolation in mice, which leads to a decrease in brain allopregnanolone content, significantly increases seizure susceptibility to GABA(A) receptor antagonists. This suggests a critical role of allopregnanolone in modulating GABA(A) receptor function and thereby influencing seizure thresholds (Matsumoto et al., 2003).

Implications in Psychiatric Disorders

Allopregnanolone and 5alpha-dihydroprogesterone, key neuroactive steroids synthesized in the brain from this compound, have shown potential roles in psychiatric disorders. Decreased levels of these neurosteroids in patients with severe depression have been normalized by treatments like fluoxetine, suggesting their significant role in the pathology and treatment of psychiatric conditions. This points towards the importance of neurosteroidogenic enzymatic activities in designing therapeutic strategies for psychiatric disorders (Guidotti et al., 2001).

Potential Therapeutic Role in Neurodegenerative Diseases

Allopregnanolone has demonstrated the ability to promote neurogenesis, both in vitro and in vivo, in models of neurodegenerative diseases like Alzheimer's. This indicates its potential as a therapeutic agent for neuroregeneration and neuron restoration in such conditions, highlighting its significant role in neuroprotection and regeneration (Brinton & Wang, 2006).

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-CGVINKDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859115
Record name Allopregnanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

566-58-5
Record name 5α-Pregnane-3α,20α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnane-3alpha,20alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopregnanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPREGNANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5α-Pregnane-3α,20α-diol formation in the context of progesterone metabolism?

A: 5α-Pregnane-3α,20α-diol is a key metabolite of progesterone, particularly in tissues like the uterus, pituitary, and hypothalamus. Research suggests that its formation may play a role in regulating progesterone-sensitive processes in these tissues [, ]. For instance, in the uterus of non-pregnant rats, 5α-Pregnane-3α,20α-diol was identified as a major metabolite of progesterone, alongside other metabolites like 3α-hydroxy-4-pregnen-20-one and 4-pregnene-3α,20α-diol []. Similarly, in the pituitary and hypothalamus of ovariectomized rats, significant accumulation of 5α-Pregnane-3α,20α-diol was observed following injections of either progesterone or 5α-dihydroprogesterone []. These findings highlight the potential importance of this metabolite in mediating progesterone's effects in these tissues.

Q2: How does the metabolism of progesterone differ in the ovaries of immature rats treated with pregnant mare serum gonadotrophin (PMSG)?

A: Treatment with PMSG significantly alters progesterone metabolism in the ovaries of immature rats []. Before the luteinizing hormone (LH) surge, a significant increase in the production of 5α-Pregnane-3α,20α-diol is observed, becoming the main metabolite []. Conversely, the production of 3α-hydroxy-5α-pregnan-20-one and 5α-androstane-3α,17β-diol is reduced compared to untreated ovaries []. This shift in metabolic profile towards 5α-Pregnane-3α,20α-diol suggests its potential role in the pre-ovulatory changes induced by PMSG.

Q3: Is there evidence that maternal health conditions can impact fetal steroid metabolism, particularly related to 5α-Pregnane-3α,20α-diol?

A: Yes, research shows that maternal intrahepatic cholestasis significantly affects fetal steroid metabolism []. Specifically, elevated levels of 5α-Pregnane-3α,20α-diol disulfate were found in the cord plasma of infants born to mothers with cholestasis []. This suggests that maternal cholestasis leads to increased circulation of 5α-Pregnane-3α,20α-diol disulfate, which can cross the placenta and impact fetal steroid profiles.

Q4: What enzymes are involved in the conversion of progesterone to 5α-Pregnane-3α,20α-diol?

A: The conversion of progesterone to 5α-Pregnane-3α,20α-diol involves a two-step enzymatic process. First, 5α-reductase catalyzes the reduction of progesterone to 5α-dihydroprogesterone []. Subsequently, 3α-hydroxysteroid dehydrogenase acts on 5α-dihydroprogesterone to produce 5α-Pregnane-3α,20α-diol []. This metabolic pathway is observed in various tissues, including the pituitary, hypothalamus, and uterus, suggesting its significance in progesterone signaling.

Q5: What are the potential implications of understanding 5α-Pregnane-3α,20α-diol's role in the brain?

A: While the research presented focuses on the metabolic aspects of 5α-Pregnane-3α,20α-diol, its accumulation in the pituitary and hypothalamus suggests potential involvement in feedback mechanisms related to gonadotropin release []. Further investigation into the specific mechanisms of action and downstream effects of 5α-Pregnane-3α,20α-diol in these brain regions could provide valuable insights into its role in regulating hormonal cycles and reproductive function.

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